2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 1,2,4-triazole derivatives with sulfonyl fluoride reagents under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride . The reactions are typically carried out in solvents like dimethyl sulfoxide or chloroform under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while cycloaddition can produce complex heterocyclic compounds .
Scientific Research Applications
2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity . The triazole ring can also interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms.
Sulfonyl Fluoride Compounds: These compounds contain the sulfonyl fluoride group but may have different core structures.
Uniqueness
2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride is unique due to the combination of the triazole ring and the sulfonyl fluoride group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3O2S/c1-4(2)9-5(7-3-8-9)12(6,10)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOPTNLVYVRDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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